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Cat. No.: B6591323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Ms-DENEB™ ligand is a member of the DENEB™ series of oxo-tethered ruthenium (II)

complexes, which have emerged as highly efficient bifunctional catalysts for asymmetric

hydrogenation and transfer hydrogenation of ketones.[1][2] Developed by Takasago

International Corporation, these catalysts are distinguished by their high activity and

enantioselectivity, making them valuable tools in the synthesis of chiral alcohols, which are

crucial intermediates in the pharmaceutical industry. This guide provides a detailed overview of

the stereochemistry of the Ms-DENEB™ ligand, including its synthesis, catalytic applications,

and the stereochemical outcomes of the reactions it catalyzes. The "(S,S)" and "(R,R)"

designations in the ligand's name refer to the absolute configuration of the two chiral centers in

the N-sulfonyldiamine backbone, which dictates the stereochemical course of the reduction.

Stereoisomers of the DENEB™ Ligand Family
The Ms-DENEB™ ligand is part of a broader family of related catalysts, with variations in both

the stereochemistry of the diamine backbone and the sulfonyl group. The common variants

include:

(S,S)-Ms-DENEB™: CAS Number: 1361318-83-3; Empirical Formula: C₂₅H₂₉ClN₂O₃RuS.

(R,R)-Ms-DENEB™: CAS Number: 1333981-86-4.
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(S,S)-Ts-DENEB™: CAS Number: 1384974-37-1.

(R,R)-Ts-DENEB™: CAS Number: 1333981-84-2.

The "Ms" designation refers to the methanesulfonyl (mesyl) group, while "Ts" refers to the p-

toluenesulfonyl (tosyl) group. The choice of the sulfonyl group and the stereochemistry of the

diamine backbone are critical for achieving high enantioselectivity in the reduction of specific

substrates.

Quantitative Data on Catalytic Performance
The Ms-DENEB™ catalysts have demonstrated excellent performance in the asymmetric

transfer hydrogenation of a variety of ketone substrates. The following table summarizes the

key quantitative data from representative reactions.

Substrate Catalyst S/C Ratio Time (h)
Conversion
(%)

Enantiomeri
c Excess
(ee, %)

Acetophenon

e

(R,R)-Ms-

DENEB™
2000 3 >99 99 (R)

1'-

Acetonaphtho

ne

(R,R)-Ms-

DENEB™
2000 5 >99 99 (R)

2-

Acetylthiophe

ne

(R,R)-Ms-

DENEB™
2000 12 >99 97 (R)

1-Tetralone
(R,R)-Ms-

DENEB™
1000 15 >99 99 (S)

2,2-Dimethyl-

1-phenyl-1-

propanone

(R,R)-Ms-

DENEB™
1000 24 98 >99 (R)

S/C Ratio: Substrate-to-catalyst molar ratio.
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Experimental Protocols
General Procedure for Asymmetric Transfer
Hydrogenation of Ketones
The following is a general experimental protocol for the asymmetric transfer hydrogenation of

ketones using Ms-DENEB™ catalysts, based on typical conditions reported in the literature.

Materials:

Ketone substrate

(S,S)- or (R,R)-Ms-DENEB™ catalyst

Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source

Anhydrous solvent (e.g., dichloromethane, isopropanol)

Inert gas (e.g., argon or nitrogen)

Procedure:

To a dried reaction vessel under an inert atmosphere, add the ketone substrate and the Ms-

DENEB™ catalyst (at the desired S/C ratio).

Add the anhydrous solvent to dissolve the substrate and catalyst.

Add the formic acid/triethylamine azeotropic mixture to the reaction.

Stir the reaction mixture at the specified temperature until the reaction is complete

(monitored by TLC, GC, or HPLC).

Upon completion, quench the reaction with water and extract the product with an organic

solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
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Purify the crude product by column chromatography on silica gel.

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations
Logical Relationship of DENEB™ Stereoisomers
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Caption: Relationship between the stereoisomers of the Ms-DENEB™ and Ts-DENEB™

ligands.

Experimental Workflow for Asymmetric Transfer
Hydrogenation
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Workflow for Asymmetric Transfer Hydrogenation
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Caption: A generalized experimental workflow for asymmetric transfer hydrogenation using Ms-

DENEB™.

Proposed Catalytic Cycle
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Caption: A simplified representation of the proposed catalytic cycle for asymmetric transfer

hydrogenation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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